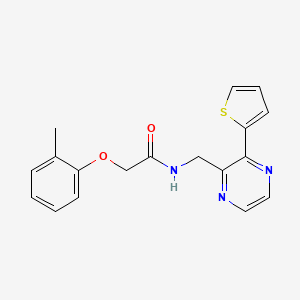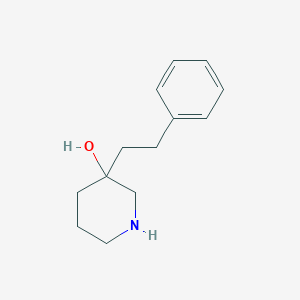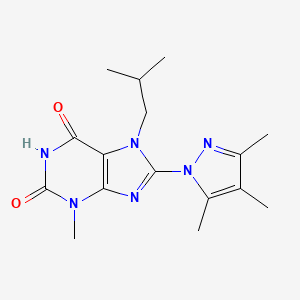![molecular formula C20H23N3O3S2 B2548890 4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 923216-98-2](/img/structure/B2548890.png)
4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . The compound you’re asking about, “4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide”, is a benzamide derivative, which suggests it might have similar properties or uses.
Synthesis Analysis
The synthesis of benzamide compounds often involves starting from a benzoic acid or a derivative and reacting it with an amine . The specific synthesis process for “this compound” would depend on the exact structure and functional groups present in the molecule.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as IR, 1H NMR, and 13C NMR . These methods can provide information about the types of atoms in the molecule, their connectivity, and the functional groups present.Chemical Reactions Analysis
The chemical reactions that a compound can undergo depend on its structure and the functional groups it contains. Benzamides, for example, can participate in a variety of reactions, including hydrolysis, condensation, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its structure and the properties of similar compounds .科学的研究の応用
Radical Dimerization and Chemical Synthesis
The compound is involved in chemical reactions that lead to the formation of novel structures. For instance, the dimerization of primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite underlines a method for synthesizing complex molecules at room temperature, showcasing the compound's role in facilitating efficient chemical transformations (Chauhan et al., 2018).
Material Science and Polymer Synthesis
Research into ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol highlights the compound's utility in creating new materials with desirable properties such as high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films (Hsiao et al., 2000).
Organic Magnetic Materials
The synthesis and characterization of highly stable nitroxide radicals derived from benzimidazole compounds, including variations with tert-butyl groups, contribute to the understanding of organic magnetic materials. These compounds, through specific structural configurations, exhibit dimeric antiferromagnetic exchange coupling, providing insights into the role of hydrogen bonds in influencing magnetic properties (Ferrer et al., 2001).
Antimicrobial and Larvicidal Activities
Studies on novel triazinone derivatives, including those with tert-butyl groups, have shown potential antimicrobial properties against certain bacterial and fungal pathogens. Additionally, their mosquito larvicidal activity has been evaluated, suggesting the compound's applicability in developing new agents for controlling mosquito populations and combating microbial infections (Kumara et al., 2015).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s effects on specific proteins or pathways are investigated.
Safety and Hazards
特性
IUPAC Name |
4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-20(2,3)14-8-6-13(7-9-14)18(24)22-19-21-16-11-10-15(12-17(16)27-19)28(25,26)23(4)5/h6-12H,1-5H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLIWOVMOAUZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid](/img/structure/B2548809.png)

![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2548812.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2548813.png)

![4-isobutyl-N-isopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)

![2-[5-[3-Chloro-4-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2548820.png)


![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)
![N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2548830.png)
